In-Depth Technical Guide: 2-Bromo-1-ethoxy-4-fluorobenzene
In-Depth Technical Guide: 2-Bromo-1-ethoxy-4-fluorobenzene
CAS Number: 326-69-2
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-ethoxy-4-fluorobenzene (CAS No. 326-69-2), a halogenated aromatic ether of interest in organic synthesis and medicinal chemistry. This document consolidates key chemical and physical properties, safety and handling information, and a detailed, plausible experimental protocol for its synthesis via the Williamson ether synthesis. The content is structured to serve as a practical resource for laboratory and research applications, with quantitative data presented in clear tabular formats and a visualization of the synthetic pathway using the DOT language.
Chemical Identity and Properties
2-Bromo-1-ethoxy-4-fluorobenzene is an organic compound featuring a benzene ring substituted with bromo, ethoxy, and fluoro groups.[1] These functional groups contribute to its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of both bromine and fluorine atoms can enhance the reactivity of the aromatic ring in certain chemical transformations.[1]
Table 1: Physicochemical Properties of 2-Bromo-1-ethoxy-4-fluorobenzene
| Property | Value | Source(s) |
| CAS Number | 326-69-2 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₈BrFO | [1][3][4][6] |
| Molecular Weight | 219.05 g/mol | [4] |
| Appearance | Liquid | [3] |
| Boiling Point | 232.228 °C at 760 mmHg | [3] |
| Density | 1.457 g/cm³ | [3] |
| Storage Temperature | Room Temperature | [3] |
Synthesis of 2-Bromo-1-ethoxy-4-fluorobenzene
Proposed Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from general procedures for the ethylation of substituted phenols.
Materials:
-
2-Bromo-4-fluorophenol
-
Iodoethane (or Bromoethane)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorophenol (1.0 equivalent) and a suitable anhydrous solvent such as acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. If using sodium hydride, it should be added cautiously in portions to a cooled solution of the phenol in DMF.
-
Ethylating Agent Addition: To the stirred suspension, add iodoethane or bromoethane (1.1 - 1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-Bromo-1-ethoxy-4-fluorobenzene by vacuum distillation or column chromatography on silica gel to yield the final product.
Caption: Proposed Williamson Ether Synthesis Pathway for 2-Bromo-1-ethoxy-4-fluorobenzene.
Safety and Handling
2-Bromo-1-ethoxy-4-fluorobenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[1]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/ eye protection/ face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[2][9] Handle in a well-ventilated area, preferably a chemical fume hood.[9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9]
Spectroscopic Data
While a comprehensive set of publicly available, experimentally verified spectra for 2-Bromo-1-ethoxy-4-fluorobenzene is limited, typical spectroscopic features can be predicted based on its structure. Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment.
Expected Spectroscopic Features:
-
¹H NMR: The spectrum is expected to show a triplet and a quartet characteristic of the ethoxy group. The aromatic region will display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by the bromine and fluorine substituents.
-
¹³C NMR: The spectrum should exhibit eight distinct signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹J C-F).
-
IR Spectroscopy: Key absorption bands would include C-H stretching from the aromatic ring and the ethyl group, C-O-C stretching of the ether linkage, and C-Br and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Research and Development
2-Bromo-1-ethoxy-4-fluorobenzene serves as a valuable building block in organic synthesis.[1] Its utility lies in the potential for further functionalization through reactions involving the bromine atom (e.g., cross-coupling reactions) or electrophilic aromatic substitution, guided by the directing effects of the existing substituents. This makes it a useful intermediate for creating libraries of compounds for screening in drug discovery and materials science.
Caption: Logical Workflow of Potential Synthetic Transformations.
Conclusion
2-Bromo-1-ethoxy-4-fluorobenzene is a readily accessible chemical intermediate with significant potential in synthetic organic chemistry. This guide has provided a consolidated source of its known properties, a detailed proposed synthesis protocol, and essential safety information. Researchers and drug development professionals can utilize this document as a foundational resource for the safe and effective use of this compound in their work. It is imperative to always consult up-to-date safety documentation from suppliers and to perform appropriate analytical characterization of all synthesized materials.
References
- 1. CAS 326-69-2: 2-bromo-1-éthoxy-4-fluorobenzène [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. americanelements.com [americanelements.com]
- 4. 2-Bromo-4-fluorophenyl ethyl ether | 326-69-2 | AAA32669 [biosynth.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. BioOrganics [bioorganics.biz]
- 7. 2-bromo-1-ethoxy-4-fluorobenzene (326-69-2) Introduce-Molbase [molbase.com]
- 8. 326-69-2|2-Bromo-1-ethoxy-4-fluorobenzene|BLD Pharm [bldpharm.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
